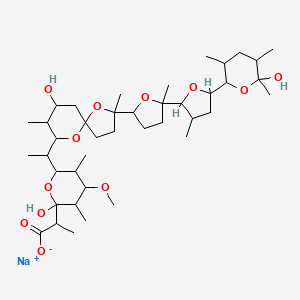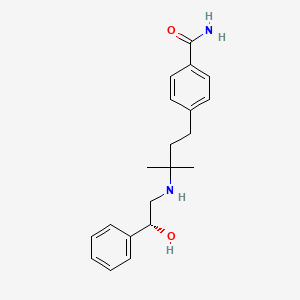
4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of LY-195448 involves several steps:
Starting Material: The reaction begins with 4-(3-hydroxy-3-methylbutyl)benzoic acid.
Formation of Intermediate: This compound reacts with hydrogen cyanide in acetic acid and sulfuric acid to form 4-[3-(formylamino)-3-methylbutyl]benzoic acid.
Hydrolysis: The intermediate is hydrolyzed to the corresponding amine using aqueous hydrochloric acid at 100°C.
Acyl Chloride Formation: The amine reacts with thionyl chloride to form the corresponding acyl chloride.
Benzamide Formation: The acyl chloride is then converted to benzamide by reacting with ammonia.
Final Condensation: The benzamide is condensed with styrene oxide using hexamethyldisilazane in dimethyl sulfoxide and hydrolyzed with sodium hydroxide in butanone water.
Chemical Reactions Analysis
LY-195448 undergoes various chemical reactions:
Oxidation: It can be oxidized to form different metabolites.
Reduction: The compound can be reduced under specific conditions.
Substitution: It undergoes substitution reactions, particularly at the amine group.
Common Reagents: Hydrogen cyanide, acetic acid, sulfuric acid, aqueous hydrochloric acid, thionyl chloride, ammonia, styrene oxide, hexamethyldisilazane, dimethyl sulfoxide, sodium hydroxide.
Major Products: The major products formed include various metabolites and derivatives of LY-195448.
Scientific Research Applications
LY-195448 has several scientific research applications:
Chemistry: It is used in the study of phenethanolamine derivatives and their chemical properties.
Biology: The compound is used to study cell cycle regulation and microtubule assembly.
Medicine: LY-195448 has shown antitumor activity and is used in cancer research to understand its effects on tumor cells.
Industry: It is used in the development of new antitumor agents and other pharmaceutical applications
Mechanism of Action
LY-195448 exerts its effects by inhibiting microtubule assembly, which is crucial for cell division. It interacts directly with tubulin, a protein that forms microtubules, leading to the blockage of cells at metaphase. This inhibition disrupts the normal function of the cytoskeleton, causing cell cycle arrest and ultimately cell death .
Comparison with Similar Compounds
LY-195448 is compared with other phenethanolamine compounds:
Colcemid: LY-195448 shows increased resistance in cell lines resistant to Colcemid, a depolymerizing drug.
Taxol: LY-195448 is more sensitive in cell lines resistant to Taxol, a microtubule-stabilizing drug.
Unique Properties: LY-195448 is unique in its ability to block cells at metaphase and its specific interaction with tubulin
Similar compounds include:
- Colcemid
- Taxol
- Vinblastine
- Vincristine
These compounds share similar mechanisms of action but differ in their specific interactions and effects on microtubules.
Properties
CAS No. |
111974-80-2 |
|---|---|
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[3-[[(2R)-2-hydroxy-2-phenylethyl]amino]-3-methylbutyl]benzamide |
InChI |
InChI=1S/C20H26N2O2/c1-20(2,22-14-18(23)16-6-4-3-5-7-16)13-12-15-8-10-17(11-9-15)19(21)24/h3-11,18,22-23H,12-14H2,1-2H3,(H2,21,24)/t18-/m0/s1 |
InChI Key |
SYZWOOODCAMXPL-SFHVURJKSA-N |
SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O |
Isomeric SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NC[C@@H](C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O |
Appearance |
Solid powder |
Key on ui other cas no. |
111974-80-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide LY 119123 LY 195448 LY-195448 LY-199123 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


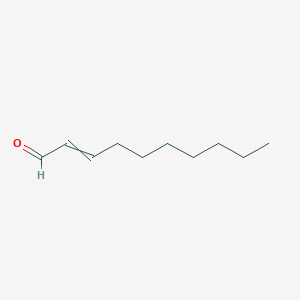

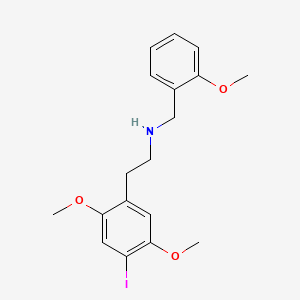
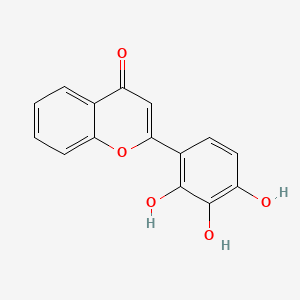
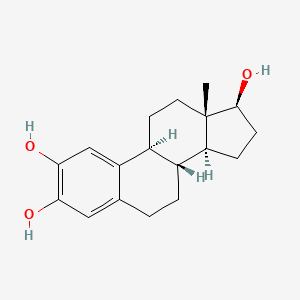
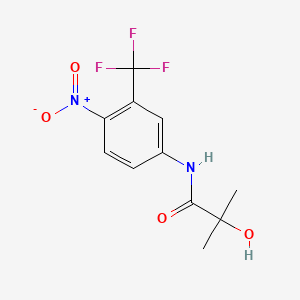
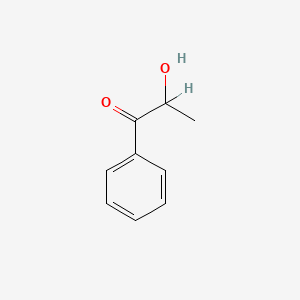
![(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1664088.png)
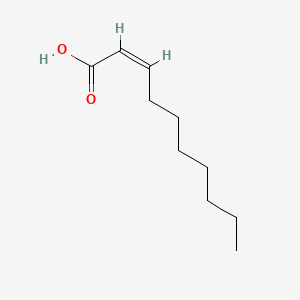
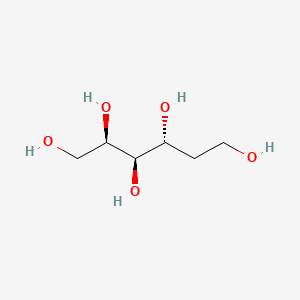

![[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester](/img/structure/B1664074.png)
